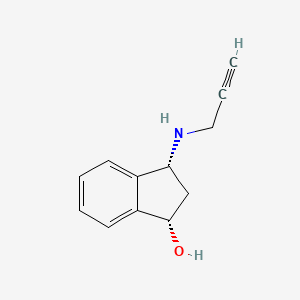
PROTEIN KINASE C EPSILON PEPTIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protein kinase C epsilon peptide: is a member of the protein kinase C family, which is a group of serine/threonine kinases involved in various cellular processes. This particular isoform, epsilon, plays a significant role in signal transduction pathways, influencing functions such as cell proliferation, differentiation, and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of protein kinase C epsilon peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, activated by reagents such as HBTU or DIC.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable expression system, such as E. coli, which then produces the peptide in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
Protein kinase C epsilon peptide undergoes various chemical reactions, including:
Phosphorylation: Addition of a phosphate group to serine or threonine residues.
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to form free thiol groups.
Common Reagents and Conditions
Phosphorylation: ATP and kinase enzymes.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products
Phosphorylated peptide: Active form involved in signal transduction.
Oxidized peptide: Stabilized structure through disulfide bonds.
Reduced peptide: Free thiol groups for further reactions.
Applications De Recherche Scientifique
Protein kinase C epsilon peptide has numerous applications in scientific research:
Chemistry: Used as a model compound to study phosphorylation and other post-translational modifications.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell behavior.
Medicine: Explored as a potential therapeutic target for diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
Mécanisme D'action
Protein kinase C epsilon peptide exerts its effects through phosphorylation of target proteins. This process involves:
Activation: Binding of diacylglycerol (DAG) and phosphatidylserine (PS) to the regulatory domain of the kinase.
Translocation: Movement of the kinase to the membrane where it interacts with its substrates.
Phosphorylation: Transfer of a phosphate group from ATP to specific serine or threonine residues on the substrate proteins.
The molecular targets and pathways involved include various signaling cascades such as the MAPK/ERK pathway, which regulates cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Protein kinase C epsilon peptide is unique among the protein kinase C family due to its specific regulatory roles and tissue distribution. Similar compounds include:
Protein kinase C alpha peptide: Involved in cell cycle regulation and apoptosis.
Protein kinase C delta peptide: Plays a role in immune response and inflammation.
Protein kinase C zeta peptide: Associated with cell polarity and migration.
Each of these isoforms has distinct functions and regulatory mechanisms, highlighting the specificity and importance of this compound in cellular processes.
Propriétés
Numéro CAS |
157877-99-1 |
|---|---|
Formule moléculaire |
C65H91N13O19S |
Poids moléculaire |
1390.575 |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H91N13O19S/c1-37(2)29-45(59(90)72-44(25-28-98-3)64(95)78-27-12-18-51(78)65(96)97)73-62(93)49(33-55(85)86)76-58(89)43(23-24-54(83)84)70-52(81)35-69-57(88)46(30-38-13-6-4-7-14-38)74-61(92)48(32-40-19-21-41(80)22-20-40)75-63(94)50(36-79)77-60(91)47(31-39-15-8-5-9-16-39)71-53(82)34-68-56(87)42(67)17-10-11-26-66/h4-9,13-16,19-22,37,42-51,79-80H,10-12,17-18,23-36,66-67H2,1-3H3,(H,68,87)(H,69,88)(H,70,81)(H,71,82)(H,72,90)(H,73,93)(H,74,92)(H,75,94)(H,76,89)(H,77,91)(H,83,84)(H,85,86)(H,96,97)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
Clé InChI |
LVMPZAJEAHESMF-RJEWGMQKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


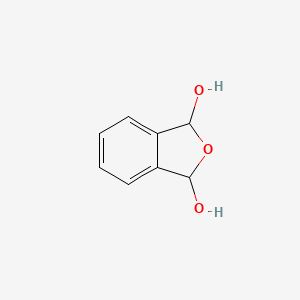
![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
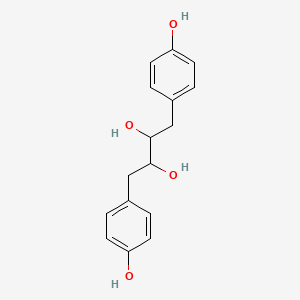

![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
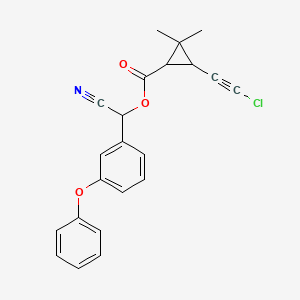
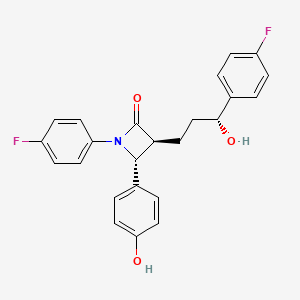
![[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)

![(2S)-2-[[(3R,8R,11S,20S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-11-(2-amino-2-oxoethyl)-2,10,13,16,19-pentaoxo-5,6-dithia-1,9,12,15,18-pentazabicyclo[18.3.0]tricosane-8-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B586166.png)
